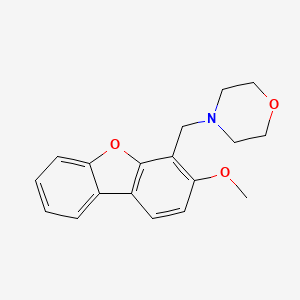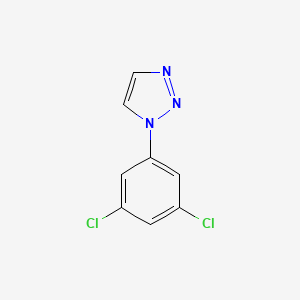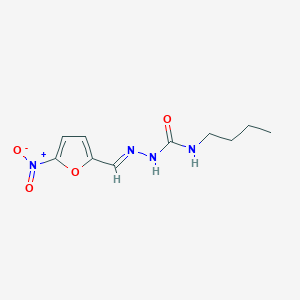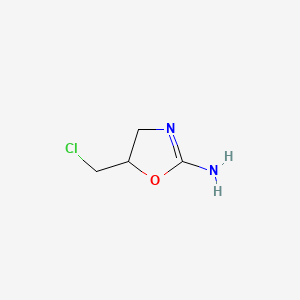
5-Chloromethyl-2-iminooxazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine is a heterocyclic compound that contains both an oxazole ring and an amine group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the chloromethyl group makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4,5-dihydrooxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a chloromethylating agent in the presence of a base. For example, the reaction of 2-aminoethanol with chloromethyl methyl ether in the presence of a base like sodium hydroxide can yield the desired oxazoline derivative.
Industrial Production Methods
On an industrial scale, the production of 5-(Chloromethyl)-4,5-dihydrooxazol-2-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the oxazole ring to other heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve mild bases and solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted oxazolines depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduced heterocyclic compounds with modified ring structures.
Scientific Research Applications
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological functions. The oxazole ring can also interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-oxazoline: Similar in structure but lacks the amine group, making it less versatile for certain applications.
4,5-Dihydrooxazole: Lacks the chloromethyl group, limiting its reactivity in substitution reactions.
2-Amino-5-chloromethyl-1,3-oxazole: Similar but with different positioning of functional groups, affecting its reactivity and applications.
Uniqueness
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine is unique due to the presence of both the chloromethyl and amine groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate for a wide range of chemical transformations and applications.
Properties
CAS No. |
7550-39-2 |
|---|---|
Molecular Formula |
C4H7ClN2O |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
5-(chloromethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C4H7ClN2O/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) |
InChI Key |
ILLXLIKVXGHEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=N1)N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-[(3-chloro-4-fluorophenyl)sulfanyl]quinoline-3-carbonitrile](/img/structure/B15214185.png)
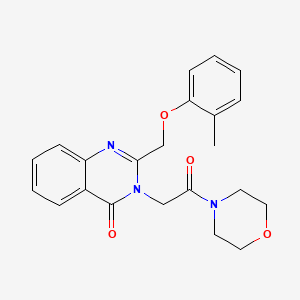
![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid](/img/structure/B15214203.png)
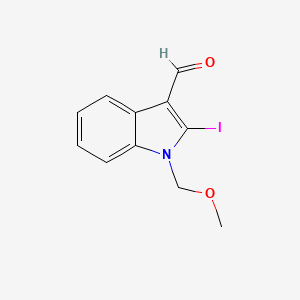


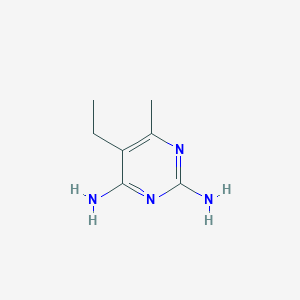
![2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15214237.png)

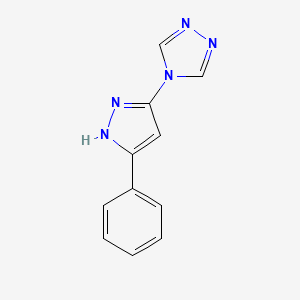
![3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214255.png)
